

Spectroscopic Analysis of C.I. Basic Red 18:1: A Technical Guide

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Compound of Interest

Compound Name: BASIC RED 18:1

Cat. No.: B1172434

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the analysis of C.I. **Basic Red 18:1**, a cationic monoazo dye. Aimed at researchers, scientists, and professionals in drug development and analytical chemistry, this document details the principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the analytical process for structural elucidation and quantification of this compound.

Introduction

C.I. **Basic Red 18:1** (CAS No: 12271-12-4) is a synthetic organic dye belonging to the azo class of compounds.^[1] Characterized by the presence of one azo ($-N=N-$) linkage, it is classified as a monoazo dye.^[1] Its molecular structure features a conjugated system of aromatic rings, which acts as a chromophore, responsible for its distinct red color.^[1] The molecule also possesses a permanent positive charge on a quaternary ammonium group, making it a cationic dye.^[1] This property drives its strong affinity for anionic substrates, which is fundamental to its application in dyeing acrylic fabrics.^{[1][2]}

Given its widespread use in the textile industry and its potential environmental impact, robust analytical methods are crucial for its identification, quantification, and the study of its degradation pathways.^{[1][3]} Spectroscopic techniques are the cornerstone for the structural

elucidation and characterization of organic molecules like **Basic Red 18:1**.^[1] This guide outlines the application of key spectroscopic methods for its analysis.

Chemical and Physical Properties

Basic Red 18:1 is a dark red powder soluble in water.^{[2][4][5]} Its core structure consists of a 2-chloro-4-nitrobenzenamine group linked via an azo bridge to a substituted aromatic amine.^[1]^[4] The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CI Name	Basic Red 18:1	^[6]
CAS Number	12271-12-4	^[1]
Other Names	Cationic red 18:1, Cationic red GTLN	^[2]
Molecular Formula	C ₁₉ H ₂₅ Cl ₂ N ₅ O ₂	^{[7][8]}
Molecular Weight	426.34 g/mol	^{[7][8]}
Appearance	Dark red powder	^{[2][4][5]}
Solubility (in water)	30 g/L at 60 °C	^[4]
Class	Cationic Monoazo Dye	^{[1][9]}

Spectroscopic Analysis Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary quantitative method for analyzing **Basic Red 18:1** in solution.^[1] The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The extensive conjugated system of aromatic rings and the azo linkage in **Basic Red 18:1** act as a chromophore, absorbing light in the visible spectrum, which gives the dye its color.^[1] The wavelength of maximum absorption (λ_{max}) is a key identifier.

Quantitative Data: The reported λ_{max} for **Basic Red 18:1** varies depending on the solvent and conditions.

- λ_{max} in Aqueous Solution: 540–550 nm[1]
- λ_{max} (unspecified solvent): 484 nm[3][8]

Experimental Protocol: UV-Vis Analysis

- Preparation of Stock Solution: Accurately weigh a small amount of **Basic Red 18:1** powder and dissolve it in a suitable solvent (e.g., deionized water or an appropriate buffer) in a volumetric flask to prepare a stock solution of known concentration.
- Preparation of Standards: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
- Blank Measurement: Fill a cuvette with the same solvent used to prepare the samples. Place it in the spectrophotometer and record a baseline or "blank" spectrum to subtract the solvent's absorbance.
- Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer. Measure the absorbance across the UV-Vis range (typically 200-800 nm) to identify the λ_{max} .
- Calibration Curve: Measure the absorbance of each standard solution at the determined λ_{max} . Plot a calibration curve of absorbance versus concentration.
- Unknown Sample Analysis: Measure the absorbance of the unknown sample at the λ_{max} and use the calibration curve to determine its concentration.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While a dedicated FTIR spectrum for pure **Basic Red 18:1** is not readily available in the cited literature, analysis of a biosorbent with adsorbed Basic Red 18 provides insight into its characteristic vibrational modes.[8]

Observed FTIR Peaks for Adsorbed **Basic Red 18:1**:[\[8\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Corresponding Functional Group(s)
3263	Stretching	–OH and/or –NH
2924	Stretching	C–H
1632	Bending	N–H
1555	Bending	N–H
1374	Elongation	–CH ₃
533	Bending	C=O

| 470 | Scissoring | C–N–C |

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the FTIR spectrometer is calibrated and the ATR crystal (e.g., diamond or germanium) is clean.
- Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
- Sample Application: Place a small amount of the solid **Basic Red 18:1** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Spectrum Acquisition: Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally, creating an evanescent wave that penetrates the sample. The detector records the absorbed energy. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The resulting interferogram is Fourier-transformed by the software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the complete structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.^[1] While specific, comprehensive ^1H and ^{13}C NMR spectral data for **Basic Red 18:1** are not widely available in published literature, the expected characteristics can be inferred from its molecular structure.^[1] A ^1H NMR spectrum would be expected to show distinct signals for aromatic protons, protons on alkyl groups attached to nitrogen, and other specific proton environments. A ^{13}C NMR would similarly reveal the different carbon environments.^[1]

Experimental Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Basic Red 18:1** in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O , or CDCl_3) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
- **Instrument Tuning:** Insert the NMR tube into the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (^1H or ^{13}C) and the magnetic field is "shimmed" to optimize its homogeneity.
- **^1H NMR Acquisition:**
 - Acquire a standard 1D proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
 - The resulting spectrum displays chemical shift (δ) in ppm, signal integration (proportional to the number of protons), and multiplicity (splitting pattern due to spin-spin coupling).^[10]
- **^{13}C NMR Acquisition:**

- Acquire a proton-decoupled ^{13}C spectrum. This requires a greater number of scans due to the low natural abundance of ^{13}C .
- The spectrum shows a single peak for each unique carbon environment.
- 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C multiple-bond correlation) can be performed to map the connectivity of the molecule.[\[10\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, phase-corrected, and baseline-corrected to generate the final spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to confirm molecular weight and formula, and to gain structural information through fragmentation analysis.[\[1\]](#) Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the mass analysis of MS, allowing for the identification of the dye in complex mixtures.[\[1\]](#)

Quantitative Data:

- Molecular Weight: Confirmed as 426.34 g/mol , corresponding to the molecular formula $\text{C}_{19}\text{H}_{25}\text{Cl}_2\text{N}_5\text{O}_2$.[\[7\]](#)[\[8\]](#)

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Dissolve the **Basic Red 18:1** sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol). Filter the sample through a 0.22 μm syringe filter to remove particulates.
- Chromatographic Separation (LC):
 - Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
 - A mobile phase gradient (e.g., starting with high aqueous content and increasing the organic solvent percentage over time) is used to separate the analyte from impurities.[\[11\]](#)

- Ionization: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common method for non-volatile and polar molecules like **Basic Red 18:1** and would be operated in positive ion mode to detect the cationic dye.^{[11][12]}
- Mass Analysis (MS1): The ionized molecules are guided into the first mass analyzer (e.g., a quadrupole), which scans a range of mass-to-charge (m/z) ratios or selects the precursor ion corresponding to the protonated molecule of **Basic Red 18:1**.
- Fragmentation (Collision-Induced Dissociation - CID): The selected precursor ions are passed into a collision cell, where they are fragmented by collision with an inert gas (e.g., argon).
- Mass Analysis (MS2): The resulting fragment ions are analyzed by a second mass analyzer (e.g., a time-of-flight or quadrupole analyzer) to produce a product ion spectrum.
- Data Analysis: The fragmentation pattern provides a structural fingerprint that can be used for definitive identification of the compound.^[11]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Basic Red 18:1**.

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